molecular formula C17H12ClN3O4S B2874082 5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-26-8

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2874082
CAS RN: 330201-26-8
M. Wt: 389.81
InChI Key: ZKRAYHHMMQCOSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For example, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic and analytical techniques. For instance, the structure of HL, which is crystalline, was characterized by SC-XRD .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For example, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a white crystalline powder with a melting point of 162-164°C.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel derivatives. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides . These derivatives were found to have less toxicity and good anti-inflammatory activities .

Anti-Inflammatory Activities

Many of these compounds, including the synthesized pyrazoline derivatives, have shown promising anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic and Antipyretic Activities

Pyrazoline and other related heterocyclic derivatives, which can be synthesized from the compound, have been reported to exhibit analgesic and antipyretic activities . This suggests their potential use in pain and fever management .

Antimicrobial Efficacy

Some derivatives of the compound have demonstrated antimicrobial efficacy . They were found to be more noxious against various strains of bacteria and fungi compared to the ligand .

Antioxidant Activity

The compound and its derivatives have also been studied for their antioxidant activities . The results from molecular docking based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .

Molecular Docking Studies

Molecular docking studies of the compound and its derivatives have been carried out to understand their interactions with biological targets . These studies can provide valuable insights into the design of new drugs with improved efficacy .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structures. For example, 5-Chloro-2-methoxyphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for the study of similar compounds are vast. For instance, 2-Chloro-5-methoxyphenyl boronic acid is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that there is potential for further exploration and development of these compounds.

properties

IUPAC Name

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)13-9-26-17(19-13)20-16(22)12-8-10(18)6-7-14(12)21(23)24/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRAYHHMMQCOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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